
Application Note: AVP-13358 for Mast Cell
Degranulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AVP-13358

Cat. No.: B1665852 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic

reactions and inflammatory diseases. Upon activation, mast cells release a host of pre-formed

and newly synthesized inflammatory mediators in a process known as degranulation. The

aggregation of the high-affinity IgE receptor (FcεRI) by allergen-IgE complexes is a primary

mechanism for mast cell activation, initiating a complex signaling cascade that leads to the

release of histamine, proteases (like β-hexosaminidase), cytokines, and other inflammatory

mediators.[1][2][3][4] The development of small molecule inhibitors that can modulate mast cell

degranulation is a key strategy for the treatment of allergic and inflammatory conditions.

This document provides detailed protocols for the use of AVP-13358, a novel, potent, and

selective inhibitor of mast cell degranulation, in various in vitro mast cell assay systems. The

provided methodologies are designed to enable researchers to effectively evaluate the

inhibitory activity of AVP-13358 and similar compounds on mast cell function.

Mechanism of Action (Hypothetical)
AVP-13358 is a selective inhibitor of a key downstream signaling molecule in the FcεRI

pathway. By targeting this component, AVP-13358 is proposed to interfere with the signaling

cascade that leads to calcium mobilization and subsequent degranulation, without affecting the

initial binding of IgE to its receptor or the antigen-induced cross-linking.
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Caption: FcεRI signaling cascade leading to mast cell degranulation and the inhibitory action of

AVP-13358.

Data Presentation
The inhibitory effects of AVP-13358 on mast cell degranulation and calcium mobilization are

summarized below. Data are representative of experiments performed in triplicate.

Table 1: Inhibition of IgE-Mediated Degranulation by AVP-13358

Cell Line Agonist (Antigen)
AVP-13358 IC50
(nM)

Max Inhibition (%)

RBL-2H3
DNP-HSA (100

ng/mL)
55.2 ± 4.8 98.2 ± 1.5

LAD2 Anti-IgE (2 µg/mL) 78.9 ± 6.2 95.6 ± 2.1

BMMCs
DNP-HSA (100

ng/mL)
65.7 ± 5.5 97.1 ± 1.9

Table 2: Effect of AVP-13358 on Calcium Mobilization in RBL-2H3 Cells

Treatment
Peak Intracellular [Ca2+]
(RFU)

Inhibition of Ca2+
Mobilization (%)

Untreated Control 150 ± 12 -

DNP-HSA (100 ng/mL) 1250 ± 85 0

DNP-HSA + AVP-13358 (100

nM)
425 ± 30 75.0 ± 2.7

DNP-HSA + AVP-13358 (500

nM)
180 ± 15 97.3 ± 1.4
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Protocol 1: RBL-2H3 Mast Cell Degranulation Assay (β-
Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator

of mast cell degranulation.[5][6][7]

Materials:

RBL-2H3 cells

DMEM supplemented with 10% FBS, penicillin/streptomycin

Anti-DNP IgE (monoclonal antibody)

DNP-HSA (Dinitrophenyl-Human Serum Albumin)

AVP-13358 stock solution (in DMSO)

Tyrode's Buffer (or HEPES buffer)

p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

Triton X-100 (0.1-1%)

96-well cell culture plates (flat-bottom)

Workflow Diagram:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://bio-protocol.org/exchange/minidetail?id=9850440&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4307361/
https://www.researchgate.net/figure/b-hexosaminidase-release-assay-of-Hum-RBL-2H3-cells-Hum-RBL-2H3-cells-were-tested-at_fig5_336461341
https://www.benchchem.com/product/b1665852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Seed RBL-2H3 cells
in 96-well plate

2. Sensitize with
anti-DNP IgE (overnight)

3. Wash cells to remove
unbound IgE

4. Pre-incubate with
AVP-13358 (e.g., 1 hr)

5. Stimulate with
DNP-HSA (30-60 min)

6. Centrifuge plate

7. Collect supernatant
(for released mediators)

8. Lyse remaining cells
(for total mediators)

9. Add p-NAG substrate
to supernatant and lysate

10. Incubate (e.g., 1 hr at 37°C)

11. Add stop solution

12. Read absorbance
at 405 nm
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Caption: Experimental workflow for the β-hexosaminidase degranulation assay.
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Procedure:

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and

culture for 24 hours.

Sensitization: Sensitize the cells by adding anti-DNP IgE to the culture medium at a final

concentration of 100-500 ng/mL. Incubate overnight at 37°C.

Washing: The next day, gently wash the cells twice with pre-warmed Tyrode's buffer to

remove unbound IgE.

Compound Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of

AVP-13358 (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells. Incubate for 1

hour at 37°C.

Stimulation: Add 50 µL of DNP-HSA (100 ng/mL final concentration) to stimulate

degranulation. For negative controls, add buffer only. For total release control, add 0.1%

Triton X-100 to lyse the cells. Incubate for 30-60 minutes at 37°C.

Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50

µL of the supernatant from each well and transfer to a new 96-well plate.

Cell Lysis: Lyse the remaining cells in the original plate by adding 100 µL of 0.1% Triton X-

100. Mix gently and transfer 50 µL of the lysate to another new 96-well plate.

Enzyme Reaction: Add 50 µL of p-NAG substrate solution to each well of the supernatant

and lysate plates. Incubate for 1-1.5 hours at 37°C.

Stopping the Reaction: Add 200 µL of stop solution to each well. A yellow color will develop.

Data Acquisition: Read the absorbance at 405 nm using a microplate reader.

Calculation:

Percent degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant +

Absorbance of Lysate)) * 100
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Percent inhibition = (1 - (Degranulation with Compound / Degranulation with Vehicle)) *

100

Protocol 2: Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration following mast cell

activation, using a calcium-sensitive fluorescent dye.[8][9][10][11]

Materials:

RBL-2H3 cells (sensitized with anti-DNP IgE as in Protocol 1)

Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)

Pluronic F-127

HEPES-buffered saline solution (HBSS) with and without calcium

AVP-13358 stock solution

DNP-HSA

Black, clear-bottom 96-well plates

Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR,

FlexStation)

Procedure:

Cell Preparation: Sensitize RBL-2H3 cells with anti-DNP IgE overnight as described in

Protocol 1.

Dye Loading: Harvest the sensitized cells and wash them with HBSS. Resuspend the cells in

HBSS containing Fluo-4 AM (e.g., 2-5 µM) and a similar concentration of Pluronic F-127.

Incubate for 30-60 minutes at 37°C in the dark.

Washing: Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS at

an appropriate density (e.g., 1 x 10^6 cells/mL).
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Plating: Plate 100 µL of the cell suspension into each well of a black, clear-bottom 96-well

plate.

Compound Addition: Prepare a separate plate with AVP-13358 at 5x the final desired

concentration.

Measurement:

Place both plates in the fluorescence plate reader, equilibrating to 37°C.

Establish a baseline fluorescence reading for approximately 20-30 seconds.

The instrument's injector will then add the AVP-13358 solution, and readings will continue

to ensure the compound itself does not cause a signal.

After a pre-incubation period (defined in the instrument software), the second injector will

add DNP-HSA to trigger calcium mobilization.

Continue to record the fluorescence intensity kinetically for several minutes.

Data Analysis: The change in fluorescence over time reflects the change in intracellular

calcium concentration. The peak fluorescence intensity or the area under the curve is used

to quantify the response. Calculate the percentage inhibition by comparing the response in

the presence of AVP-13358 to the vehicle control.

Safety Precautions
Standard laboratory safety practices should be followed when handling cell cultures and

chemical reagents. AVP-13358 is for research use only. Consult the Safety Data Sheet (SDS)

for detailed handling and disposal information. All cell culture work should be performed in a

sterile biological safety cabinet.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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